phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a phenylmethanol group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving hexane and water washes.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the allyl group or the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The presence of the allyl and phenylmethanol groups may enhance the compound’s ability to bind to these targets, resulting in increased potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Propyl-1H-benzoimidazol-2-yl)-phenyl-methanol
Uniqueness
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group may enhance the compound’s ability to undergo specific chemical reactions and interact with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
5660-43-5 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
InChI Key |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
solubility |
24.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.